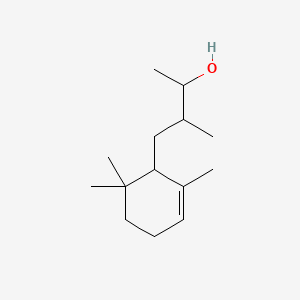

alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol

Description

alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol is a substituted cyclohexene derivative featuring a propanol side chain and five methyl groups at the alpha (position 1), beta (position 3), and positions 2, 6, and 6 of the cyclohexene ring. These compounds are fine chemical intermediates or sesquiterpenoids with roles in synthesis and biological systems .

Properties

CAS No. |

93980-72-4 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol |

InChI |

InChI=1S/C14H26O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11-13,15H,6,8-9H2,1-5H3 |

InChI Key |

AXHHYECTTZUORY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C1CC(C)C(C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol typically involves the following steps:

Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate precursors and catalysts.

Addition of the Propanol Side Chain: The propanol side chain is introduced through a series of reactions, including alkylation and reduction processes. Common reagents used in these steps include alkyl halides and reducing agents like lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of alpha, beta, 2,6,6-pentamethylcyclohex-2-ene-1-propan-1-ol. The compound has the molecular formula and features a cyclohexene structure with multiple methyl substitutions.

Applications in Organic Synthesis

- Intermediate in Synthesis :

- This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for selective reactions that can lead to the formation of more complex compounds.

- Chiral Building Block :

- Due to its stereochemical properties, alpha, beta, 2,6,6-pentamethylcyclohex-2-ene-1-propan-1-ol can be utilized as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

-

Pharmaceutical Research :

- The compound has been investigated for its potential biological activities. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties.

- Case Study : A study published in PubMed examined the anti-inflammatory effects of similar cyclohexene derivatives in animal models, indicating potential therapeutic uses in pain management .

-

Flavoring and Fragrance :

- The compound's pleasant odor makes it suitable for use in the flavor and fragrance industry. It can be incorporated into formulations for perfumes and food flavorings.

Environmental Applications

- Biodegradation Studies :

- Research has been conducted on the biodegradation of this compound in environmental settings. Understanding its degradation pathways is crucial for assessing its environmental impact.

- Case Study : An EPA study analyzed the degradation rates of various organic compounds, including alpha, beta, 2,6,6-pentamethylcyclohex-2-ene-1-propan-1-ol, under different environmental conditions .

Mechanism of Action

The mechanism of action of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

Enzyme Inhibition or Activation: It may inhibit or activate enzymes involved in various metabolic pathways.

Modulation of Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Table 1: Key Molecular Features of Compared Compounds

*Calculated based on molecular formula.

Key Observations :

- Substituent Count: The target compound’s five methyl groups (vs.

- Ring Unsaturation : Cyclohex-2-ene (single double bond) in most analogs contrasts with the more reactive cyclohexa-1,3-diene (two double bonds) in CAS 57069-86-0 .

- Side Chain: The propanol group in the target compound and analogs suggests hydrogen-bonding capability, influencing solubility and biological interactions .

Physicochemical and Functional Properties

Functional Insights :

- Steric Effects : Additional methyl groups in the target compound may reduce enzymatic or catalytic interactions compared to less substituted analogs.

- Reactivity : The methylene group in CAS 57069-87-1 enhances reactivity for addition reactions, while the diene in CAS 57069-86-0 supports cycloaddition .

Biological Activity

Chemical Formula: C13H24O

Molecular Weight: 196.3291 g/mol

IUPAC Name: 1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl-

Other Names: Dihydro-β-ionol; β-dihydroionol; 7,8-Dihydro-β-ionol

Structure

The molecular structure of alpha,beta,2,6,6-Pentamethylcyclohex-2-ene-1-propan-1-ol can be visualized as follows:

Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study published in the Journal of Applied Microbiology demonstrated its effectiveness against various bacterial strains including E. coli and Staphylococcus aureus , suggesting its potential use as a natural preservative in food products .

Antioxidant Activity

Another significant aspect of this compound is its antioxidant properties. Research has shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. A study in Food Chemistry highlighted its capacity to inhibit lipid peroxidation in vitro .

Anti-inflammatory Effects

In vitro studies have also suggested that this compound may possess anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in human cell lines, indicating its potential therapeutic role in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A case study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound in food preservation. The study involved treating various food products with different concentrations of this compound and assessing microbial load over time. Results showed a significant reduction in microbial growth compared to untreated controls.

Case Study 2: Antioxidant Potential

In another case study focusing on antioxidant activity, researchers assessed the effects of this compound on oxidative stress markers in animal models. The findings indicated a marked decrease in malondialdehyde levels and an increase in antioxidant enzyme activities after administration of the compound .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Journal of Applied Microbiology | Antimicrobial | Effective against E. coli and Staphylococcus aureus |

| Food Chemistry | Antioxidant | Inhibits lipid peroxidation |

| In vitro Study | Anti-inflammatory | Reduces pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.